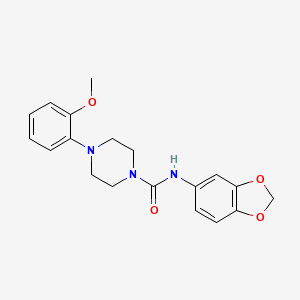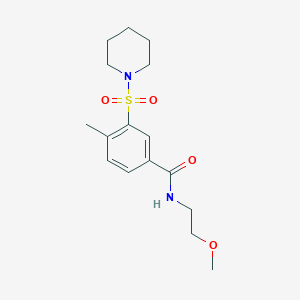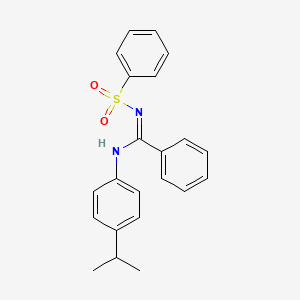
N-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide, commonly known as MBZP, is a synthetic compound belonging to the class of piperazine derivatives. MBZP has gained attention in scientific research due to its potential as a psychoactive substance and its structural similarity to benzylpiperazine (BZP), a recreational drug.
作用机制
The exact mechanism of action of MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a serotonin and dopamine releasing agent, similar to N-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide. This leads to increased levels of these neurotransmitters in the brain, which can produce psychoactive effects.
Biochemical and Physiological Effects
MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been shown to produce a range of biochemical and physiological effects. In addition to its dopamine-releasing properties, MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been found to increase heart rate and blood pressure in rats. It has also been shown to produce anxiogenic effects, increasing anxiety-like behavior in rats.
实验室实验的优点和局限性
MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical structure and purity. It is also structurally similar to N-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide, allowing for comparisons between the two compounds.
However, there are also limitations to the use of MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide in lab experiments. Its psychoactive effects may make it difficult to control for confounding variables in behavioral studies. Additionally, its potential as a recreational drug may limit its availability for research purposes.
未来方向
There are several future directions for research on MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Its dopamine-releasing properties may make it a promising candidate for further study in this area.
Another future direction is the development of analogs of MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide with improved pharmacological properties. For example, analogs with increased selectivity for dopamine or serotonin receptors may have greater therapeutic potential.
Conclusion
In conclusion, MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide is a synthetic compound with potential as a psychoactive substance and a structural similarity to the recreational drug N-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide. Its mechanism of action involves the release of serotonin and dopamine in the brain, leading to a range of biochemical and physiological effects. While MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide has advantages for use in lab experiments, there are also limitations to its use. Future research on MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide may focus on its potential as a treatment for psychiatric disorders and the development of analogs with improved pharmacological properties.
合成方法
The synthesis of MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 2-methoxyphenylpiperazine in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting product is then purified through column chromatography to obtain pure MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide.
科学研究应用
MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been studied for its potential as a psychoactive substance. In one study, MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide was found to produce locomotor stimulation and hyperthermia in rats, similar to the effects of N-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide. Another study found that MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide increased dopamine release in the brain, suggesting its potential as a dopamine-releasing agent.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-24-16-5-3-2-4-15(16)21-8-10-22(11-9-21)19(23)20-14-6-7-17-18(12-14)26-13-25-17/h2-7,12H,8-11,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHZFXYGXLYPNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(aminosulfonyl)phenyl]-2-(2-methylphenyl)acetamide](/img/structure/B5440976.png)

![N'-(2-methoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5441004.png)
![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2,5-dimethyl-1,3-oxazole-4-carboxamide](/img/structure/B5441005.png)
![2-[2-(4-ethylphenyl)vinyl]-8-quinolinol](/img/structure/B5441009.png)
![[3-benzyl-1-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidin-3-yl]methanol](/img/structure/B5441018.png)
![3-(3-hydroxypropyl)-6-iodo-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5441022.png)
![2-iodo-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B5441024.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]phenylalanine](/img/structure/B5441029.png)
![1-isobutyl-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5441033.png)
![3-(1,1-dioxidotetrahydro-3-thienyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5441038.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5441042.png)
![methyl (4-{[1-(5-chloro-2-nitrophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5441051.png)